molecular formula C27H23N3O2 B5081540 6-(cyclohexylamino)-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

6-(cyclohexylamino)-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

カタログ番号: B5081540
分子量: 421.5 g/mol
InChIキー: QYCKDPKRWPUMAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(cyclohexylamino)-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione, commonly known as C59, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. C59 has been shown to inhibit the activity of the oncoprotein β-catenin, which is known to play a crucial role in the development and progression of various types of cancer.

作用機序

C59 inhibits the activity of β-catenin by binding to its N-terminal domain, preventing its interaction with other proteins and transcription factors. This leads to the inhibition of downstream Wnt signaling pathways that are involved in cell proliferation, differentiation, and survival. By inhibiting β-catenin activity, C59 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
C59 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell proliferation and migration, and reduces the expression of various oncogenes and cancer stem cell markers. Additionally, C59 has been shown to reduce tumor growth and metastasis in animal models of cancer.

実験室実験の利点と制限

One of the advantages of using C59 in lab experiments is its specificity for β-catenin. It does not affect the activity of other proteins or signaling pathways, making it a useful tool for studying the role of β-catenin in cancer. However, one limitation of using C59 is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, C59 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on C59. One area of interest is the development of more potent and selective inhibitors of β-catenin that can be used in clinical trials. Additionally, the use of C59 in combination with other cancer therapies, such as chemotherapy or immunotherapy, is an area of active investigation. Finally, the role of β-catenin in other diseases, such as fibrosis and neurodegenerative disorders, is an area of potential future research.

合成法

C59 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of C59 begins with the reaction of 2-nitrobenzaldehyde and cyclohexylamine to form 2-nitro-N-cyclohexylaniline. This intermediate is then reacted with 2-chlorobenzoic acid to form 6-(cyclohexylamino)-2-nitrodiphenylamine. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting product is C59.

科学的研究の応用

C59 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of β-catenin, which is a key player in the Wnt signaling pathway that is frequently dysregulated in cancer. Dysregulated Wnt signaling has been implicated in the development and progression of various types of cancer, including colorectal, breast, and liver cancer. C59 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

特性

IUPAC Name

10-cyclohexylimino-14-hydroxy-15-phenyl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c31-26-20-14-8-7-13-19(20)25-23-21(27(32)30(29-25)18-11-5-2-6-12-18)15-16-22(24(23)26)28-17-9-3-1-4-10-17/h2,5-8,11-17,32H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCKDPKRWPUMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=CC3=C(N(N=C4C3=C2C(=O)C5=CC=CC=C54)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。